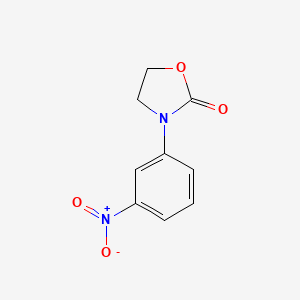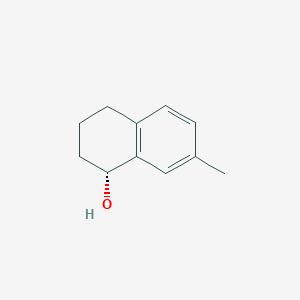
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Übersicht
Beschreibung
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol (MTHN) is a naturally occurring monoterpene alcohol that is found in many plants and fungi. It is a volatile compound with a sweet and pleasant aroma that has been used for centuries in traditional medicines and perfumery. In recent years, MTHN has gained attention for its potential therapeutic applications due to its anti-inflammatory and anti-oxidant properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MTHN.
Wissenschaftliche Forschungsanwendungen
Chemical Recycling and Drug Discovery
One notable application of compounds related to (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is in the field of chemical recycling, specifically involving poly(ethylene terephthalate) (PET). Research highlights innovative methods for recycling PET to recover pure monomers, such as terephthalic acid, which can be repolymerized. This process involves hydrolysis and glycolysis techniques, showcasing the compound's utility in enhancing sustainability and resource recovery in the plastics industry (Karayannidis & Achilias, 2007).
Role in Cancer and CNS Drug Discovery
Tetrahydroisoquinoline (THIQ) derivatives, structurally related to (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, have been explored for their therapeutic potential across various diseases. Initially investigated for neurotoxic properties, these compounds later revealed preventive effects against Parkinsonism in mammals. Their potential as anticancer agents has been recognized, with the approval of trabectedin for treating soft tissue sarcomas marking a significant milestone. THIQ derivatives have shown promise in drug discovery for cancer, central nervous system disorders, and infectious diseases, highlighting the versatile applications of compounds within this chemical family (Singh & Shah, 2017).
Environmental and Health Impact Studies
The environmental and health impacts of related compounds, such as polychlorinated naphthalenes (PCNs), have been a subject of research due to their toxicity and persistence. Studies on PCNs, which share a naphthalene backbone with (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, indicate the need for further investigation into the human health effects of such compounds, especially through dietary intake. This underscores the importance of understanding the environmental and health implications of chemically related compounds (Domingo, 2004).
Eigenschaften
IUPAC Name |
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11-12H,2-4H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNIZDAMIVSNIR-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(CCC[C@H]2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1416539.png)
![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B1416541.png)
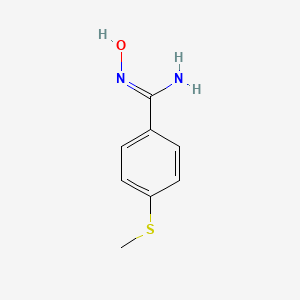
![[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1416544.png)
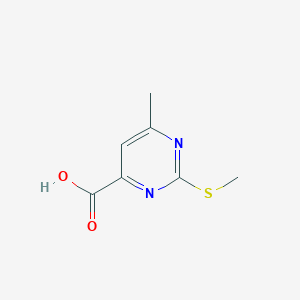
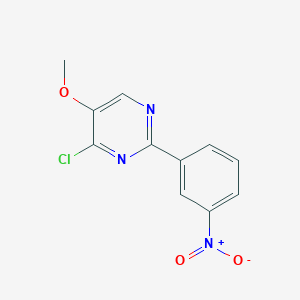


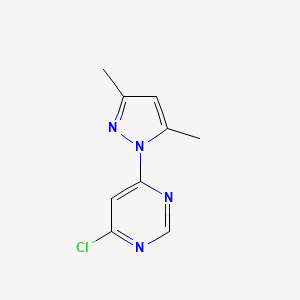
![2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B1416553.png)
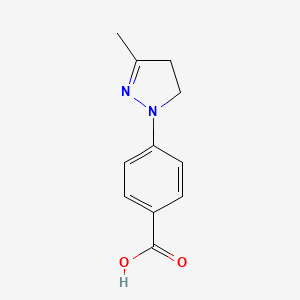
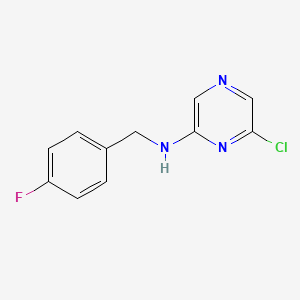
![4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1416559.png)
